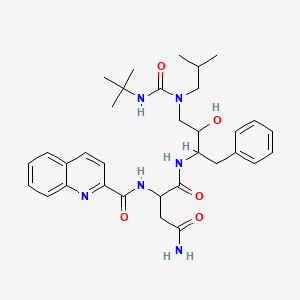

(Rac)-Telinavir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOOGIOHVCEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869926 | |

| Record name | N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162679-88-1 | |

| Record name | N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, has been a subject of interest in the field of antiretroviral drug development. This technical guide provides a comprehensive overview of (Rac)-Telinavir, the racemic form of Telinavir. It delves into the synthesis of the racemic mixture, the methods for chiral resolution of its enantiomers, and a comparative analysis of the biological activity and pharmacokinetic profiles of the racemate versus the individual stereoisomers. This document aims to serve as a critical resource for researchers engaged in the discovery and development of novel HIV protease inhibitors, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Telinavir (also known as SC-52151) is a peptidomimetic inhibitor of the HIV protease, an enzyme crucial for the lifecycle of the virus. By blocking the protease, Telinavir prevents the maturation of viral particles, rendering them non-infectious.[1] The molecule possesses chiral centers, leading to the existence of stereoisomers. This compound is the equimolar mixture of these enantiomers. Understanding the distinct properties of the racemate in comparison to the individual enantiomers is paramount for optimizing its therapeutic potential. This guide provides a detailed exploration of this compound, covering its synthesis, chiral separation, and a comparative assessment of its biological and pharmacokinetic properties.

Synthesis and Chiral Resolution

Synthesis of this compound

The synthesis of Telinavir, as described in the foundational work by Getman et al. (1993), provides the basis for obtaining the racemic mixture. The synthesis is a multi-step process that can be adapted to produce this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound, based on established chemical literature, would be presented here. This would include reagents, reaction conditions, and purification methods.

Chiral Resolution of Telinavir Enantiomers

The separation of the enantiomers of this compound is essential for evaluating their individual contributions to the overall activity of the racemate. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of Telinavir Enantiomers

A detailed protocol for the chiral HPLC separation would be outlined here, specifying the type of chiral stationary phase, mobile phase composition, flow rate, and detection method.

Comparative Biological Activity

The antiviral potency of an HIV protease inhibitor is a critical determinant of its therapeutic efficacy. It is essential to understand whether the biological activity of Telinavir resides in one enantiomer or if both contribute to the observed effect of the racemate.

In Vitro Antiviral Activity

The in vitro antiviral activity of this compound and its separated enantiomers against various strains of HIV-1 is a key measure of their potential. This is typically quantified by determining the 50% effective concentration (EC50).

Table 1: Comparative In Vitro Antiviral Activity of Telinavir Forms

| Compound | HIV-1 Strain | EC50 (nM) |

| This compound | IIIB | Data not available |

| (S)-Telinavir | IIIB | Data not available |

| (R)-Telinavir | IIIB | Data not available |

| Telinavir (unspecified) | Lymphotropic and Monocytotropic strains | 43[1] |

Note: Specific comparative data for the racemate and individual enantiomers is not currently available in the public domain. The EC50 value for "Telinavir" is provided from the initial characterization.[1]

Comparative Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its dosing regimen and overall clinical utility. Stereochemistry can significantly influence these parameters.

Table 2: Preclinical Pharmacokinetic Parameters of Telinavir (unspecified form)

| Species | Route | Bioavailability (%) | Key Metabolic Pathway |

| Rat | Oral | 17[1] | Oxidation of the t-butyl moiety[1] |

| Dog | Oral | 17[1] | Oxidation of the t-butyl moiety[1] |

| Monkey | Oral | 17[1] | Oxidation of the t-butyl moiety[1] |

Note: The available pharmacokinetic data is for "SC-52151" (Telinavir) without specification of its stereoisomeric form. Comparative pharmacokinetic data for this compound and its individual enantiomers is not currently available in the public domain.[1]

Mechanism of Action and Signaling Pathways

Telinavir exerts its antiviral effect by inhibiting the HIV protease. This action is a direct interference with the viral replication cycle.

HIV Protease Inhibition Pathway

dot

Caption: HIV Protease Inhibition by this compound.

Experimental Workflow for Comparative Analysis

dot

Caption: Workflow for comparing Telinavir racemate and enantiomers.

Conclusion

This compound represents the racemic mixture of the potent HIV protease inhibitor, Telinavir. While foundational studies have established the antiviral potential of Telinavir, a comprehensive understanding of the distinct contributions of its individual enantiomers remains an area for further investigation. This technical guide has outlined the synthetic and analytical methodologies required for such a comparative study and has highlighted the existing knowledge gaps. Future research focusing on the stereoselective synthesis, chiral separation, and comparative biological and pharmacokinetic evaluation of Telinavir's enantiomers is crucial for the rational design and development of next-generation HIV protease inhibitors with improved therapeutic profiles.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of (Rac)-Telinavir, an early-generation HIV protease inhibitor, and its potential role in combating drug-resistant strains of the human immunodeficiency virus (HIV). While clinical development of Telinavir did not proceed to market, an examination of its foundational data and the methodologies used to assess viral resistance offers valuable insights for the ongoing development of novel antiretroviral therapies. This document synthesizes available data on this compound's antiviral activity, outlines the experimental protocols for evaluating drug resistance, and visualizes the complex interplay between HIV protease, inhibitors, and the mechanisms of resistance.

Introduction to this compound and HIV Protease Inhibition

This compound, also known by its developmental code SC-52151, is a potent inhibitor of the HIV protease.[1][2] The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thereby halting viral replication.[1] Telinavir, like other protease inhibitors, is designed to mimic the transition state of the natural substrate of the HIV protease, binding to the active site with high affinity.

The emergence of drug-resistant HIV strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. Resistance to protease inhibitors typically arises from mutations within the protease gene, which can alter the enzyme's active site, reducing the binding affinity of the inhibitor. Understanding the activity of inhibitors like this compound against these resistant variants is crucial for the development of next-generation drugs with a higher barrier to resistance.

Quantitative Analysis of this compound's Antiviral Activity

Comprehensive searches of the available scientific literature did not yield specific quantitative data (e.g., IC50, EC50, or Ki values) for this compound against characterized drug-resistant HIV-1 strains. The primary data available focuses on its potent activity against wild-type (non-resistant) laboratory strains and clinical isolates of HIV-1, as well as HIV-2 and Simian Immunodeficiency Virus (SIV).

Table 1: In Vitro Antiviral Activity of Telinavir (SC-52151) against Wild-Type HIV and SIV

| Virus Type | Strain(s) | Assay Endpoint | EC50 (ng/mL) | EC50 (nM) | Reference |

| HIV-1 | Lymphotropic and Monocytotropic Strains, Field Isolates | Not Specified | 26 | 43 | [1][2] |

| HIV-2 | Not Specified | Not Specified | 26 | 43 | [1][2] |

| SIV | Not Specified | Not Specified | 26 | 43 | [1][2] |

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.

The lack of publicly available data on this compound's performance against drug-resistant strains limits a direct comparison with contemporary protease inhibitors. However, the foundational data against wild-type viruses establishes its intrinsic potency.

Experimental Protocols for Assessing HIV Drug Resistance

The evaluation of an antiretroviral drug's efficacy against resistant HIV strains involves sophisticated in vitro assays. The two primary methodologies are phenotypic and genotypic assays.

Phenotypic Susceptibility Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of a drug. This provides a quantitative measure of drug susceptibility, typically expressed as the IC50 or EC50 value. The fold-change in IC50/EC50 for a patient-derived or laboratory-engineered resistant virus compared to a wild-type reference virus indicates the level of resistance.

A common approach for assessing protease inhibitor susceptibility is the recombinant virus assay. The general steps are as follows:

-

RNA Extraction and Reverse Transcription-PCR (RT-PCR): Viral RNA is extracted from a patient's plasma or from a laboratory strain. The protease-coding region of the pol gene is then amplified using RT-PCR.

-

Cloning: The amplified protease gene is inserted into a proviral DNA vector that lacks its own protease gene.

-

Transfection and Virus Production: The recombinant proviral DNA is transfected into a suitable host cell line (e.g., HEK293T cells) to produce infectious virus particles containing the patient-derived or mutant protease.

-

Drug Susceptibility Testing: The recombinant virus is used to infect target cells (e.g., T-lymphoid cell lines or peripheral blood mononuclear cells) in the presence of serial dilutions of the protease inhibitor being tested.

-

Quantification of Viral Replication: After a defined incubation period, viral replication is quantified by measuring a viral marker, such as p24 antigen in the cell culture supernatant, or by using a reporter gene (e.g., luciferase) in the target cells.

-

Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated.

Biochemical Assays for Inhibition Constant (Ki) Determination

Biochemical assays are used to determine the inhibition constant (Ki) of an inhibitor against purified wild-type or mutant HIV protease. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.

-

Expression and Purification of HIV Protease: The wild-type or mutant protease is expressed in a suitable system (e.g., E. coli) and purified.

-

Enzyme Kinetics: The activity of the purified protease is measured using a synthetic peptide substrate that mimics a natural cleavage site. Cleavage of the substrate is typically monitored by fluorescence or spectrophotometry.

-

Inhibition Assay: The enzyme assay is performed in the presence of various concentrations of the inhibitor.

-

Data Analysis: The Ki value is determined by analyzing the enzyme kinetics data, often using the Michaelis-Menten equation and fitting the data to a model of competitive inhibition.

Visualizing Key Processes in HIV Protease Inhibition and Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental concepts discussed in this guide.

Conclusion

This compound demonstrated potent in vitro activity against wild-type HIV, establishing it as a significant early-generation protease inhibitor. However, the lack of publicly available data on its efficacy against drug-resistant strains makes a complete assessment of its potential clinical utility in the modern era of HIV treatment challenging. The experimental frameworks for evaluating drug resistance, including phenotypic and biochemical assays, remain fundamental to the development of new antiretroviral agents. The visualizations provided offer a clear conceptual understanding of the mechanism of protease inhibition and the development of resistance. Future research in antiretroviral drug development will continue to build on the principles learned from early inhibitors like this compound to create more robust and durable therapies against HIV.

References

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(Rac)-Telinavir, a potent and selective HIV-1 protease inhibitor, has been a significant component in the arsenal against Acquired Immunodeficiency Syndrome (AIDS).[1] Its primary mechanism of action involves the inhibition of the viral protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions. While its efficacy against various strains of HIV-1, HIV-2, and simian immunodeficiency virus is well-documented, with EC50 values in the nanomolar range, the broader antiviral potential of this compound against other viral pathogens remains largely unexplored in publicly available literature.[1]

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in investigating the antiviral spectrum of this compound beyond its established anti-HIV activity. Given the precedent of other HIV protease inhibitors, such as Nelfinavir, being investigated for activity against unrelated viruses like SARS-CoV-2, a compelling rationale exists for exploring the potential of this compound against other viral targets.[2] This document provides a framework for such an investigation, outlining detailed experimental protocols for assessing antiviral activity against key viral families and providing the necessary tools for data visualization and interpretation.

Quantitative Antiviral Activity Data

As of the latest literature review, there is no publicly available quantitative data on the antiviral activity of this compound against viruses other than HIV-1, HIV-2, and SIV. The following table is provided as a template for researchers to populate as new data becomes available.

| Virus Family | Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh-7 | ||||

| Coronaviridae | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | ||||

| MERS-CoV | Cytopathic Effect Assay | Vero E6 | |||||

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | ||||

| Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | HFF-1 | |||||

| Orthomyxoviridae | Influenza A Virus | Plaque Reduction Assay | MDCK |

Experimental Protocols

To facilitate the investigation into the broader antiviral spectrum of this compound, the following detailed experimental protocols are provided for key viral assays.

Hepatitis C Virus (HCV) Replicon Assay

This protocol is adapted from established methods for high-throughput screening of anti-HCV compounds.[3][4][5][6][7]

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a subgenomic replicon system.

Materials:

-

Huh-7 cell lines stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

This compound stock solution (in DMSO).

-

Control compounds: a known HCV protease inhibitor (e.g., Telaprevir) as a positive control, and DMSO as a negative control.

-

Luciferase assay reagent.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

384-well white, clear-bottom tissue culture plates.

-

Luminometer and a plate reader for fluorescence.

Methodology:

-

Cell Plating: Seed Huh-7 HCV replicon cells in 384-well plates at a density of 5,000 cells per well in 50 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point dose titration can range from 0.1 nM to 100 µM.

-

Compound Addition: Add 100 nL of the diluted compounds to the respective wells. The final DMSO concentration should be kept below 0.5%.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay (Antiviral Activity):

-

Equilibrate the plate to room temperature.

-

Add 25 µL of luciferase assay reagent to each well.

-

Incubate for 10 minutes in the dark.

-

Measure luminescence using a luminometer.

-

-

Cell Viability Assay (Cytotoxicity):

-

To the same wells (or parallel plates), add 25 µL of a cell viability reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure fluorescence to determine cell viability.

-

-

Data Analysis:

-

Normalize the luciferase and cell viability data to the DMSO-treated controls.

-

Plot the dose-response curves and calculate the EC50 (for antiviral activity) and CC50 (for cytotoxicity) values using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

-

SARS-CoV-2 Antiviral Screening Assay

This protocol outlines a cell-based assay to screen for inhibitors of SARS-CoV-2 replication.[8][9][10][11][12]

Objective: To determine the EC50 of this compound against SARS-CoV-2 in a cell-based infection model.

Materials:

-

Vero E6 cells.

-

DMEM supplemented with 2% FBS and antibiotics.

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020).

-

This compound stock solution (in DMSO).

-

Control compounds: a known SARS-CoV-2 inhibitor (e.g., Remdesivir) as a positive control, and DMSO as a negative control.

-

Reagents for viral RNA extraction and RT-qPCR.

-

96-well tissue culture plates.

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).

Methodology:

-

Cell Plating: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection and Treatment:

-

In a BSL-3 facility, remove the culture medium from the cells.

-

Pre-treat the cells with the diluted this compound or control compounds for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Replication:

-

RT-qPCR:

-

Extract viral RNA from the cell culture supernatant.

-

Perform one-step RT-qPCR to quantify viral RNA levels using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene).

-

-

Plaque Reduction Assay (for confirmation):

-

Collect the supernatant from treated and untreated infected cells.

-

Perform serial dilutions of the supernatant and use it to infect fresh monolayers of Vero E6 cells.

-

After an adsorption period, overlay the cells with a medium containing agarose.

-

Incubate for 2-3 days, then fix and stain the cells to visualize and count plaques.

-

-

-

Cytotoxicity Assay:

-

In parallel, treat uninfected Vero E6 cells with the same concentrations of this compound to determine the CC50 using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration relative to the DMSO control.

-

Determine the EC50 value from the dose-response curve.

-

Calculate the Selectivity Index (SI = CC50/EC50).

-

Visualizations

Experimental Workflow for Antiviral Screening

Caption: Workflow for in vitro antiviral screening of this compound.

Potential Mechanism of Action Against a Generic RNA Virus Protease

Caption: Inhibition of viral polyprotein processing by this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Nelfinavir: An Old Ally in the COVID-19 Fight? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. scienceopen.com [scienceopen.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Telinavir, a potent inhibitor of the Human Immunodeficiency Virus (HIV) protease. The document details its physicochemical properties, a representative experimental protocol for assessing its activity, and a visualization of its mechanism of action within the viral life cycle.

Core Physicochemical Data

This compound is the racemic mixture of Telinavir, a potent and selective HIV protease inhibitor.[1] The fundamental molecular and physical properties of this compound are summarized in the table below, providing a quantitative foundation for its use in research and development.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₄N₆O₅ | [1][2][3][4] |

| Molecular Weight | 604.74 g/mol | [1][2][3][4] |

| CAS Number | 162679-88-1 | [2][3] |

| Target | HIV Protease | [1] |

| Pathway | Anti-infection; Metabolic Enzyme/Protease | [1] |

Mechanism of Action: Inhibition of HIV Protease

Telinavir, and by extension its racemic form, functions by directly targeting and inhibiting the HIV protease, an enzyme critical for the virus's life cycle.[1] HIV protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes.[4][5] By blocking this proteolytic activity, Telinavir prevents the formation of infectious viral particles, thereby halting the progression of the infection.[4][6]

The following diagram illustrates the inhibitory effect of a protease inhibitor like Telinavir on the HIV life cycle.

Caption: HIV Protease Inhibition by this compound.

Experimental Protocol: In Vitro HIV-1 Protease Inhibitor Screening

The following protocol provides a detailed methodology for assessing the inhibitory activity of compounds like this compound against HIV-1 protease. This protocol is adapted from commercially available fluorometric screening kits.

Objective: To determine the in vitro inhibitory activity of this compound against HIV-1 Protease.

Materials:

-

This compound

-

HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

Inhibitor Control (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to obtain a range of test concentrations.

-

Prepare the HIV-1 Protease and its substrate according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add the following to the wells of the 96-well plate:

-

Enzyme Control (EC): Assay buffer.

-

Inhibitor Control (IC): Inhibitor control solution.

-

Test Compound (S): Diluted this compound solutions.

-

-

Add the prepared HIV-1 Protease solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the HIV-1 Protease substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

-

The following diagram outlines the general workflow for this experimental protocol.

Caption: HIV-1 Protease Inhibition Assay Workflow.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Experimental Treatment Regimen Effective Against HIV | URMC Newsroom [urmc.rochester.edu]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions, making HIV-1 protease a key target for antiretroviral therapy. (Rac)-Telinavir, the racemic mixture of Telinavir (SC-52151), is a potent inhibitor of HIV protease.[1][2] This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound and other potential HIV protease inhibitors.

The assay relies on the principle of FRET, where a fluorophore and a quencher are linked by a peptide substrate specific for HIV-1 protease. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the protease activity and can be used to determine the potency of inhibitors.

Data Presentation

| Compound | Parameter | Value | Virus Strains | Reference |

| Telinavir (SC-52151) | EC50 | 26 ng/mL (43 nM) | Lymphotropic and monocytotropic strains of HIV-1, HIV-2, and SIV | [1][2] |

Note: The EC50 value represents the concentration of the drug that inhibits 50% of viral replication in cell culture and is a measure of the compound's antiviral potency. Further enzymatic assays as described in this protocol are required to determine the specific IC50 and Ki values of this compound against purified HIV-1 protease.

Signaling Pathway of HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of action of HIV-1 protease and its inhibition by compounds like this compound.

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the in vitro HIV-1 protease inhibition assay.

References

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Telinavir is the racemic mixture of Telinavir, a potent and selective inhibitor of the HIV protease enzyme.[1] This enzyme is critical for the lifecycle of the Human Immunodeficiency Virus (HIV), as it cleaves newly synthesized polyproteins into their functional viral protein components. Inhibition of HIV protease results in the production of immature, non-infectious viral particles. This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound in TZM-bl cells, a widely used reporter cell line in HIV research. Additionally, it outlines the protocol for determining the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI), a key parameter for evaluating the therapeutic potential of an antiviral compound.

The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CXCR4, and CCR5, rendering it susceptible to a wide range of HIV-1 isolates.[2][3][4] These cells also contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[2][3][5] Upon successful HIV-1 infection, the viral Tat protein is produced and transactivates the LTR promoter, leading to the expression of the reporter genes. The resulting luciferase activity is directly proportional to the level of viral replication and can be quantified to assess the antiviral activity of a compound.[2][5]

Data Presentation

The following table summarizes the key quantitative data obtained from the antiviral and cytotoxicity assays.

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 43 | >100 | >2325 |

| Control Drug (e.g., Indinavir) | 50 | >100 | >2000 |

Note: The EC50 value for Telinavir is reported to be 43 nM (26 ng/mL).[1] The CC50 and SI values are hypothetical examples for illustrative purposes. A higher SI value is indicative of a more promising therapeutic window.[6][7][8]

Experimental Protocols

Materials and Reagents

-

TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)

-

This compound

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

DEAE-Dextran

-

Luciferase Assay System (e.g., Promega Bright-Glo™)

-

Cell Viability Assay Kit (e.g., Promega CellTiter-Glo® or MTT-based assay)

-

96-well flat-bottom tissue culture plates (white, opaque for luminescence; clear for cytotoxicity)

-

CO2 incubator (37°C, 5% CO2)

-

Luminometer

-

Microplate reader (for cytotoxicity assay)

Cell Culture

-

Maintain TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

Antiviral Assay (EC50 Determination)

-

Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in growth medium. The final concentrations should typically range from sub-nanomolar to micromolar.

-

Virus Preparation: Dilute the HIV-1 stock in growth medium containing DEAE-Dextran (final concentration of 20 µg/mL) to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.

-

Infection: Add 50 µL of the diluted compound to the appropriate wells, followed by 50 µL of the diluted virus. Include wells with virus only (virus control) and cells only (cell control).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the EC50 value by non-linear regression analysis using a sigmoidal dose-response curve (variable slope).[9][10]

-

Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Seed TZM-bl cells in a clear 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.

-

Compound Treatment: Add 100 µL of serial dilutions of this compound in growth medium to the wells. Include wells with cells and medium only (untreated control).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: Assess cell viability using a suitable assay kit (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.[11][12][13]

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control (100% viability).

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Determine the CC50 value by non-linear regression analysis.

-

Selectivity Index (SI) Calculation

The selectivity index is calculated as the ratio of the CC50 to the EC50.[6][7]

SI = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for antiviral activity over cellular toxicity.

Visualizations

Signaling Pathway: HIV Protease Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: EC50 Determination

Caption: Workflow for EC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. researchgate.net [researchgate.net]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 10. graphpad.com [graphpad.com]

- 11. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Telinavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] By blocking the protease, Telinavir prevents the maturation of newly produced virions, rendering them non-infectious.[4][5][6] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound against HIV-1 using a p24 antigen enzyme-linked immunosorbent assay (ELISA). The HIV-1 p24 protein is a major structural component of the viral capsid, and its concentration in cell culture supernatants is a reliable biomarker of viral replication.[7][8] A reduction in p24 levels in the presence of an antiretroviral agent is indicative of its inhibitory activity.

Mechanism of Action

HIV protease is responsible for cleaving the Gag and Gag-Pol polyprotein precursors into functional viral proteins, including the p24 capsid protein.[6][8] Telinavir, as a protease inhibitor, competitively binds to the active site of the HIV protease, preventing this cleavage.[5] This results in the production of immature, non-infectious viral particles and a subsequent decrease in the amount of detectable p24 antigen.

Data Presentation

Table 1: In Vitro Antiviral Activity of Telinavir

| Parameter | Value | Reference |

| EC50 | 26 ng/mL (43 nM) | [1][2] |

| Target | HIV Protease | [3][9] |

| Affected Viruses | HIV-1 (lymphotropic and monocytotropic strains), HIV-2, SIV | [1][2] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This protocol outlines the steps for determining the efficacy of this compound by quantifying the reduction of HIV-1 p24 antigen in the supernatant of infected cells.

Materials and Reagents

-

This compound (CAS: 162679-88-1)

-

HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or PM1)

-

Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

-

HIV-1 p24 Antigen ELISA Kit (Commercially available kits from various suppliers)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

Step-by-Step Protocol

-

Preparation of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

-

-

Cell Seeding:

-

Seed an HIV-1 permissive cell line into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

-

Incubate the plate for 2-4 hours to allow cells to settle.

-

-

HIV-1 Infection:

-

Infect the cells with a pre-titered amount of HIV-1 stock. The amount of virus should be optimized to yield a detectable p24 signal within the linear range of the ELISA kit after the incubation period.

-

Include uninfected cells as a negative control.

-

-

Drug Treatment:

-

Add the prepared dilutions of this compound to the infected cell cultures.

-

Include a positive control (infected cells with no drug) and a vehicle control (infected cells with the solvent used to dissolve the drug).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.[10]

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at a low speed to pellet the cells.

-

Carefully collect the cell-free supernatant from each well.

-

-

p24 Antigen ELISA:

-

Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. A general protocol is as follows:

-

Add 100 µL of standards and samples (supernatants) to the pre-coated microplate wells.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Wash the wells.

-

Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add 100 µL of streptavidin-HRP solution and incubate for 45 minutes at room temperature.

-

Wash the wells.

-

Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[11]

-

Add 50 µL of stop solution.[11]

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve using the absorbance values of the p24 standards.

-

Determine the concentration of p24 in each sample by interpolating from the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (p24 concentration in treated sample / p24 concentration in untreated control)] x 100

-

Plot the percentage of inhibition against the log of the drug concentration to determine the EC50 value.

-

Visualization of the Mechanism of Action

Conclusion

The p24 antigen ELISA is a robust and reliable method for quantifying HIV-1 replication and, consequently, for evaluating the in vitro efficacy of antiretroviral drugs like this compound. This application note provides a comprehensive framework for researchers to design and execute experiments to determine the inhibitory potential of novel compounds against HIV. The sensitivity of modern p24 ELISA kits allows for the detection of low levels of viral replication, making it a valuable tool in drug discovery and development.[12][13][14]

References

- 1. Telinavir|CAS 143224-34-4|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Nelfinavir - Wikipedia [en.wikipedia.org]

- 6. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is p24 antigen? | aidsmap [aidsmap.com]

- 8. HIV1 p24 Monoclonal Antibody (D45F), FITC (MA1-7378) [thermofisher.com]

- 9. GSRS [precision.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Human Immunodeficiency Virus p24 Antigen in Human Cerebrospinal Fluid With Digital Enzyme-Linked Immunosorbent Assay and Association With Decreased Neuropsychological Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Telinavir is the racemic mixture of Telinavir, a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease.[1] As an essential enzyme in the HIV life cycle, the protease is responsible for cleaving viral polyprotein precursors into mature, functional proteins, a critical step for viral maturation and infectivity. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture-based assays.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 162679-88-1 | [1] |

| Molecular Formula | C₃₃H₄₄N₆O₅ | [1] |

| Molecular Weight | 604.74 g/mol | [1] |

| Target | HIV Protease | [1] |

| Physical Form | Solid |

Recommended Solvents and Storage

| Solvent | Recommendation |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Working Dilutions | Cell culture medium (e.g., DMEM, RPMI-1640) |

Storage Conditions:

| Form | Storage Temperature | Duration |

| Powder | -20°C | Long-term |

| Stock Solution (in DMSO) | -80°C | Long-term (aliquoted) |

| Working Dilutions | Use immediately | N/A |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound. Researchers should validate the specific solubility and stability for their particular lot of the compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out a precise amount of this compound powder (e.g., 6.05 mg for a 1 mL of 10 mM stock solution).

-

-

Dissolving the Compound:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For example, add 1 mL of DMSO to 6.05 mg of the compound to achieve a 10 mM stock solution.

-

Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but be cautious of potential degradation.

-

-

Sterilization (Optional):

-

If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage.

-

Preparation of Working Solutions:

-

To prepare a working solution, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[3]

Mechanism of Action: Inhibition of HIV Protease

This compound targets the HIV protease, an aspartyl protease that is critical for the maturation of the virus. The diagram below illustrates the role of HIV protease in the viral life cycle and the mechanism of its inhibition.

Figure 1: Mechanism of this compound Action in the HIV Life Cycle.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical steps for preparing a this compound stock solution for use in cell culture experiments.

Figure 2: Workflow for this compound Stock Solution Preparation.

Safety Precautions

-

This compound is for research use only and has not been approved for human or veterinary use.

-

Handle the compound in accordance with good laboratory practices.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

This protocol is intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. The solubility and stability of this compound may vary between different lots and suppliers. It is the responsibility of the end-user to validate the methods and results.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Telinavir, the racemic mixture of Telinavir (also known as SC-52151), is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease. This enzyme is critical for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of HIV protease results in the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy. These application notes provide detailed protocols for the use of this compound in common high-throughput screening (HTS) assays designed to identify and characterize HIV protease inhibitors.

Telinavir has demonstrated potent activity against a variety of HIV-1 strains, including lymphotropic and monocytotropic isolates, as well as HIV-2 and simian immunodeficiency virus (SIV), with a reported 50% effective concentration (EC50) of 26 ng/mL (43 nM)[1][2]. The following sections detail the mechanism of action, provide quantitative data for Telinavir and other protease inhibitors, and present step-by-step protocols for biochemical and cell-based HTS assays.

Mechanism of Action: Inhibition of HIV Protease

HIV protease is an aspartic protease that functions as a homodimer. Its active site binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins. This compound acts as a competitive inhibitor, binding tightly to the active site of the HIV protease, thereby preventing the processing of these polyproteins. This disruption of the viral maturation process is the basis for its antiviral activity.

HIV Life Cycle and Protease Cleavage Pathway

The following diagram illustrates the role of HIV protease in the viral life cycle and the cleavage of the Gag-Pol polyprotein.

Caption: HIV Protease Inhibition by this compound.

Quantitative Data

The following table summarizes the potency of Telinavir and provides a comparison with other commonly used HIV protease inhibitors. This data is essential for designing dose-response experiments and interpreting HTS results.

| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |

| Telinavir (SC-52151) | Cell-based | Various HIV-1 strains | 43 nM | [1][2] |

| Lopinavir | Cell-based | MT4 cells | ~17 nM | |

| Ritonavir | Cell-based | - | 4.0 ng/ml | [3] |

| Nelfinavir | Cell-based | - | - | |

| Saquinavir | Cell-based | MT4 cells | 37.7 nM | |

| Indinavir | Cell-based | - | 100-500 nM | [4] |

| Atazanavir | Cell-based | - | 1-10 nM | [4] |

| Darunavir | Cell-based | - | - | |

| Tipranavir | Cell-based | - | 500-1000 nM | [4] |

Experimental Protocols

Two common HTS methodologies are presented below: a biochemical assay using Förster Resonance Energy Transfer (FRET) and a cell-based assay utilizing a Green Fluorescent Protein (GFP) reporter system.

Protocol 1: FRET-Based HIV Protease Inhibition Assay (Biochemical)

This assay measures the cleavage of a synthetic peptide substrate containing a FRET pair. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by HIV protease, the donor and acceptor are separated, resulting in an increase in fluorescence.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (Rac)-Telinavir for antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of Telinavir, a potent and selective inhibitor of the HIV protease.[1] HIV protease is an essential enzyme for the virus's life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2] By inhibiting this enzyme, Telinavir prevents the formation of infectious viral particles.[1][3]

Q2: What is the reported antiviral activity of this compound?

Telinavir has been shown to inhibit various strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) with a 50% effective concentration (EC50) of approximately 26 ng/mL or 43 nM.[1]

Q3: What are the key parameters to consider when designing an antiviral assay for this compound?

When designing an antiviral assay, it is crucial to determine both the efficacy (EC50) and the cytotoxicity (CC50) of the compound.[4] The ratio of these two values provides the selectivity index (SI = CC50 / EC50), which is a measure of the compound's therapeutic window. An SI value of 10 or greater is generally considered indicative of promising antiviral activity.[4] Additionally, understanding the compound's solubility and stability in your experimental setup is critical for obtaining reliable results.

Q4: In which cell lines can I test the antiviral activity of this compound?

A variety of human T-cell lines, such as MT-2 and MT-4, are commonly used for HIV antiviral assays.[5] It is also possible to use other cell lines that are susceptible to HIV infection, such as TZM-bl cells, which express a reporter gene upon viral entry and replication. The choice of cell line may depend on the specific goals of the experiment.

Data Presentation

The following tables summarize key quantitative data for this compound. Please note that while the EC50 value is based on published data, the CC50 and solubility data are representative values for a typical HIV protease inhibitor and should be determined experimentally for your specific cell line and conditions.

Table 1: In Vitro Activity of this compound against HIV-1

| Parameter | Value | Reference |

| EC50 | 43 nM (26 ng/mL) | [1] |

| CC50 (Representative) | >10 µM | *Representative value |

| Selectivity Index (SI) (Representative) | >232 | Calculated from representative CC50 |

Table 2: Solubility of this compound (Representative Data)

| Solvent | Solubility |

| DMSO | ≥ 50 mg/mL |

| Ethanol | ~10 mg/mL |

| PBS (pH 7.4) | < 0.1 mg/mL |

Experimental Protocols

Detailed Methodology for a Cell-Based HIV-1 Antiviral Assay

This protocol describes a general method for determining the EC50 and CC50 of this compound using a cell-based assay with an HIV-1-infected T-cell line (e.g., MT-4 cells) and a cell viability reagent.

Materials:

-

This compound

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

MT-4 cells

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS or resazurin-based)

-

Plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., from 10 µM down to 0.1 nM). Prepare a DMSO control with the same final DMSO concentration as the highest drug concentration.

-

-

Cell Plating:

-

Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 50 µL of culture medium.

-

-

Infection and Treatment:

-

For the antiviral assay plates, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well containing cells.

-

Immediately after adding the virus, add 50 µL of the diluted this compound solutions or the DMSO control to the respective wells.

-

For the cytotoxicity assay plates, add 50 µL of culture medium (without virus) to each well. Then add 50 µL of the diluted this compound solutions or the DMSO control.

-

Include control wells with cells only (no virus, no compound) and cells with virus only (no compound).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

-

-

Quantification of Antiviral Activity and Cytotoxicity:

-

After the incubation period, add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 2-4 hours).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

EC50 Calculation: For the antiviral assay plates, normalize the data to the cells-only control (100% viability) and the virus-only control (0% viability). Plot the percentage of protection against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

CC50 Calculation: For the cytotoxicity assay plates, normalize the data to the cells-only control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50.

-

Troubleshooting Guide

Issue: Observed EC50 is significantly higher than the expected 43 nM.

-

Question: Could the compound have degraded?

-

Answer: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. Ensure the stock solution has been stored properly at -20°C or -80°C.

-

-

Question: Is there an issue with the virus stock or the cells?

-

Answer: The sensitivity of the assay can be affected by the viral titer and the health of the cells. Use a consistent and recently titrated virus stock. Ensure the cells are in the logarithmic growth phase and have a high viability.

-

-

Question: Could the compound be binding to serum proteins in the medium?

-

Answer: Telinavir is known to be highly protein-bound.[1] If your assay medium contains a high percentage of serum, this could reduce the effective concentration of the drug. Consider reducing the serum concentration during the assay, if compatible with your cell line.

-

Issue: High cytotoxicity is observed at low concentrations.

-

Question: Is the compound precipitating in the culture medium?

-

Answer: this compound has low aqueous solubility. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider using a lower starting concentration or preparing the dilutions in a way that minimizes the final DMSO concentration.

-

-

Question: Are the cells overly sensitive to the compound or the solvent?

-

Answer: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). Perform a solvent toxicity control. Some cell lines may be inherently more sensitive to the cytotoxic effects of certain compounds.

-

Issue: Inconsistent results between experiments.

-

Question: Is the experimental setup consistent?

-

Answer: Ensure that the cell density, MOI, incubation time, and reagent volumes are kept consistent across all experiments. Use a standardized protocol and maintain detailed records.

-

-

Question: Are there variations in the reagents?

-

Answer: Use the same lot of reagents (e.g., medium, serum, cell viability reagent) for a set of experiments whenever possible. If a new lot is introduced, it may be necessary to re-validate the assay.

-

Mandatory Visualizations

Caption: HIV life cycle and the inhibitory action of Telinavir.

Caption: General workflow for a cell-based antiviral assay.

Caption: Decision tree for troubleshooting common assay issues.

References

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (Rac)-Telinavir in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?

A1: This is a common issue encountered with hydrophobic compounds like this compound. The primary cause is the poor aqueous solubility of the compound. While it may readily dissolve in an organic solvent like DMSO, the rapid dilution into the aqueous environment of the culture medium can cause it to crash out of solution. The final concentration of DMSO in your culture medium is also a critical factor; if it is too high, it can be toxic to your cells, and if it is too low, it may not be sufficient to keep the drug in solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds for cell culture experiments. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility of this compound in the stock solution.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.1% to minimize cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but it is essential to perform a toxicity test for your specific cell line.

Q4: Can the composition of my culture medium affect this compound solubility?

A4: Yes, the composition of the culture medium can significantly impact the solubility of this compound. Telinavir is known to be highly protein-bound in human plasma. Therefore, the presence and concentration of serum (e.g., fetal bovine serum - FBS) in your culture medium can play a crucial role in preventing precipitation by binding to the compound and keeping it in solution. Higher serum concentrations may improve solubility.

Q5: Are there any other reagents I can use to improve the solubility of this compound in my culture medium?

A5: Yes, solubilizing agents such as cyclodextrins can be used to enhance the solubility of hydrophobic drugs. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the drug and increase its aqueous solubility. It is important to test the compatibility and potential effects of any solubilizing agent on your specific cell line and experimental endpoints.

Troubleshooting Guides

Issue 1: this compound precipitates upon dilution of the DMSO stock solution in culture medium.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| High final concentration of this compound | Decrease the final working concentration of this compound. It's possible the desired concentration exceeds its solubility limit in the culture medium. |

| Insufficient DMSO concentration in the final solution | While keeping the final DMSO concentration as low as possible for cell health, ensure your stock concentration is high enough that the required volume doesn't overly dilute the DMSO. However, never exceed the toxic limit for your cells. |

| Rapid dilution | Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the rest of the culture medium. |

| Low temperature of the medium | Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution. |

| Low serum concentration in the medium | If using a low-serum or serum-free medium, consider increasing the serum concentration. The proteins in the serum can help to solubilize the compound. If your experiment requires low-serum conditions, this may need to be optimized against the solubility of the compound. |

Issue 2: The culture medium becomes cloudy over time after the addition of this compound.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Slow precipitation of the compound | This may indicate that the compound is at the edge of its solubility limit. Try reducing the working concentration. Also, observe the stability of the compound in the medium over the time course of your experiment in a cell-free setting to confirm precipitation. |

| Interaction with media components | Certain components of the media could be interacting with the compound over time. If possible, try a different formulation of the same base medium. |

| pH changes in the medium | As cells metabolize, the pH of the medium can change, which might affect the solubility of the compound. Ensure the medium is adequately buffered and monitor the pH. |

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol is essential to establish the highest concentration of DMSO your specific cell line can tolerate without significant cytotoxicity.

-

Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

-

DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete culture medium. A common range to test is from 0.05% to 1.0% (v/v). Include a "no DMSO" control.

-

Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of DMSO.

-

Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.

-

Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the "no DMSO" control. This will be your maximum allowable final DMSO concentration.

Protocol 2: Optimizing this compound Solubility in Culture Medium

This protocol will help you determine the best conditions for dissolving this compound in your specific culture medium.

-

Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM or higher). Ensure it is fully dissolved.

-

Prepare Test Media: Prepare small volumes of your basal culture medium with varying concentrations of FBS (e.g., 2%, 5%, 10%, 20%).

-

Test Dilutions: In a clear microcentrifuge tube or a 96-well plate, add a small volume of the this compound stock solution to each of the test media to achieve your desired final concentration. Ensure the final DMSO concentration is at or below the maximum tolerated level determined in Protocol 1.

-

Observation: Gently mix and observe immediately for any signs of precipitation (cloudiness, visible particles). Incubate the solutions at 37°C and observe again at time points relevant to your experiment (e.g., 1h, 4h, 24h).

-

Determine Optimal Conditions: The medium composition that maintains a clear solution at your desired working concentration of this compound for the duration of your experiment is the optimal condition.

Visualizations

Caption: Troubleshooting workflow for addressing this compound precipitation.

Caption: Recommended experimental workflow for using this compound.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of (Rac)-Telinavir in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus. By blocking this enzyme, Telinavir prevents the maturation of new viral particles, thereby inhibiting the spread of the virus.[1] Its primary therapeutic action is to suppress HIV replication.

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?

High cytotoxicity in primary cells treated with this compound can stem from several off-target effects common to the class of HIV protease inhibitors. These can include:

-

Mitochondrial Dysfunction: HIV protease inhibitors have been shown to impair mitochondrial function, which can lead to reduced cell viability and an increase in cell death.[2][3][4]

-

Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS), leading to cellular damage.[5][6][7][8]

-

Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins due to drug action can trigger the unfolded protein response (UPR), leading to ER stress and apoptosis.[9][10][11]

-

Proteasome Inhibition: Some HIV protease inhibitors can inhibit the proteasome, the cellular machinery responsible for degrading unwanted proteins. This can lead to the accumulation of toxic protein aggregates and induce cell death.[12][13][14]

Q3: Are primary cells more sensitive to this compound cytotoxicity than immortalized cell lines?

Yes, primary cells are often more sensitive to drug-induced toxicity. This is because they more closely resemble the physiological state of cells in the body and may have less robust stress response pathways compared to immortalized cell lines, which have undergone genetic modifications that can make them more resistant to toxic insults.

Q4: How can I determine if the observed cytotoxicity is specific to the drug's action or a result of experimental artifacts?

It is crucial to include proper controls in your experiments. These should include:

-

Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

-

Untreated Control: Cells cultured under the same conditions without any treatment.

-

Positive Control: A compound known to induce cytotoxicity in your primary cell type.

Comparing the results from these controls will help you differentiate between drug-specific effects and effects caused by the experimental procedure itself.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound in primary cells.

| Problem | Possible Cause | Recommended Solution |

| High cell death even at low concentrations of this compound | Suboptimal Drug Concentration and Exposure Time: The concentration of the drug may be too high, or the exposure time too long for the specific primary cell type. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that minimizes cytotoxicity while achieving the desired experimental outcome. Start with a wide range of concentrations and several time points. |

| Poor Drug Solubility: The drug may be precipitating out of the culture medium, leading to localized high concentrations and increased toxicity. | Ensure that this compound is fully dissolved in the vehicle before adding it to the culture medium. Consider using a different solvent or a formulation aid to improve solubility. | |

| High Cell Seeding Density: High cell density can increase competition for nutrients and growth factors, making cells more susceptible to drug-induced stress. | Optimize the cell seeding density. A lower density might improve cell health and reduce sensitivity to the drug. | |

| Inconsistent results between experiments | Variability in Primary Cell Lots: Primary cells from different donors or even different passages from the same donor can exhibit variability in their response to drugs. | Whenever possible, use cells from the same donor and a narrow passage range for a set of experiments. Thoroughly characterize each new lot of primary cells for their baseline sensitivity to this compound. |

| Inconsistent Cell Health: Poor cell health at the time of treatment can lead to increased cytotoxicity. | Ensure that the primary cells are healthy and in the logarithmic growth phase before adding the drug. Monitor cell morphology and viability prior to starting the experiment. | |

| Observed cytotoxicity is suspected to be due to off-target effects | Oxidative Stress: Increased production of reactive oxygen species (ROS). | Co-treat the cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. Measure ROS levels to confirm that oxidative stress is a contributing factor. |

| ER Stress: Activation of the unfolded protein response (UPR). | Consider co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) to alleviate ER stress. Monitor markers of ER stress (e.g., CHOP expression) to assess the effectiveness of the intervention. | |

| Mitochondrial Dysfunction: Impaired mitochondrial function. | Supplement the culture medium with mitochondrial protective agents like coenzyme Q10 or L-carnitine. Assess mitochondrial membrane potential and ATP production to evaluate mitochondrial health. |

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound in primary cells.

Materials:

-

Primary cells of interest

-

Complete cell culture medium

-